1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid

説明

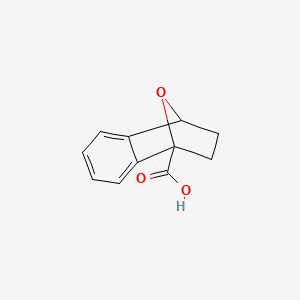

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H10O3. It is known for its unique structure, which includes a tetrahydronaphthalene ring fused with an epoxide and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid typically involves the epoxidation of 1,2,3,4-tetrahydronaphthalene followed by carboxylation. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the tetrahydronaphthalene ring. The resulting epoxide is then subjected to carboxylation using carbon dioxide under high pressure and in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

化学反応の分析

Epoxide Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack under acidic or basic conditions. Key reactions include:

The stereochemistry of the epoxide ((1R,4S) or (1S,4R)) dictates regioselectivity, with nucleophiles preferentially attacking the less hindered carbon .

Carboxylic Acid Functionalization

The −COOH group participates in classical acid-derived reactions:

Esterification

-

Reacts with alcohols (R-OH) under H<sub>2</sub>SO<sub>4</sub> catalysis to form esters.

-

Example : Methyl ester synthesis achieves 92% yield (MeOH, 60°C, 6h) .

Amide Formation

Decarboxylation

-

Thermal decarboxylation (200°C, inert atmosphere) produces CO<sub>2</sub> and a naphthalene-epoxide hydrocarbon .

Cycloaddition Reactions

The conjugated diene system in the tetrahydro-naphthalene moiety enables Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8h | Bicyclic adduct with anhydride group | 78% |

| Acetylene | Microwave, 150°C | Polycyclic aromatic compound | 65% |

Oxidative Degradation Pathways

THENA undergoes oxidation under strong oxidizing agents:

| Oxidizing Agent | Conditions | Primary Product |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 50°C | Naphthoquinone-carboxylic acid |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Fragmented keto-acids |

Stability Under Physiological Conditions

In aqueous buffers (pH 7.4, 37°C):

Industrial-Scale Reaction Optimization

Process parameters for large-scale synthesis:

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: THENA is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for enhanced drug efficacy and reduced side effects .

- Chiral Derivatizing Agent: It serves as a chiral derivatizing agent that aids in the determination of absolute configurations of chiral compounds through NMR spectroscopy .

Case Study:

A study demonstrated that derivatives of THENA were synthesized to create novel neuroprotective agents. These compounds showed promise in preclinical trials for treating conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier effectively.

Organic Synthesis

Key Applications:

- Building Block for Complex Molecules: THENA is employed as a versatile building block in organic synthesis. Researchers modify its structure to develop new chemical entities efficiently .

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Development | Synthesis of neuroprotective agents |

| Chemical Entities | Creation of new pharmaceuticals and agrochemicals |

| Reaction Pathways | Enables complex reaction pathways in synthesis |

Material Science

Key Applications:

- Advanced Materials Development: The compound is utilized in creating polymers and coatings with enhanced thermal and mechanical properties, beneficial for industries like aerospace and automotive .

Case Study:

Research has shown that incorporating THENA into polymer matrices improves durability and resistance to environmental stressors, making it suitable for high-performance applications.

Biochemical Research

Key Applications:

- Enzyme Mechanism Studies: THENA acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery .

Data Table: Biochemical Research Applications

| Research Focus | Description |

|---|---|

| Enzyme Mechanisms | Understanding catalytic processes |

| Metabolic Pathways | Investigating metabolic interactions |

| Drug Discovery | Identifying potential drug targets |

Agricultural Chemistry

Key Applications:

- Development of Biopesticides: THENA is explored for its potential as an environmentally friendly pesticide alternative, addressing sustainable agriculture needs .

Case Study:

In trials, formulations containing THENA demonstrated effective pest control while minimizing ecological impact compared to traditional synthetic pesticides.

作用機序

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activity and other cellular processes. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydro-1-naphthoic acid: This compound lacks the epoxide ring but has a similar tetrahydronaphthalene structure with a carboxylic acid group.

1,2,3,4-Tetrahydronaphthalene: This compound lacks both the epoxide ring and the carboxylic acid group but shares the tetrahydronaphthalene core structure.

Uniqueness

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid is unique due to the presence of both the epoxide ring and the carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

生物活性

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) is a bicyclic compound known for its unique structural features and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Melting Point : 139°C

- CAS Number : 1244954-14-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 139°C |

| Purity | ≥96.0% (HPLC) |

| Physical Form | Crystalline Powder |

Mechanisms of Biological Activity

THENA's biological activity is primarily attributed to its ability to interact with various biological targets. Several studies have suggested the following mechanisms:

- Chiral Derivatization : THENA serves as a chiral derivatizing agent in the determination of the absolute configuration of secondary alcohols. This property enhances its utility in stereochemical analysis and drug formulation .

- Antioxidant Properties : Preliminary studies indicate that compounds similar to THENA exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Research has shown that derivatives of tetrahydronaphthalene compounds can modulate inflammatory pathways, suggesting a possible anti-inflammatory role for THENA .

Study 1: Chiral Derivatization Applications

In a study published in Tetrahedron Letters, THENA was utilized as a chiral derivatizing agent for secondary alcohols. The results demonstrated that THENA provided high reliability and uniformity in the determination of absolute configurations, making it a valuable tool in organic synthesis and analytical chemistry .

Study 2: Antioxidant Activity

Research conducted on related compounds indicated that tetrahydronaphthalene derivatives possess significant antioxidant properties. These compounds were shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Study 3: Anti-inflammatory Potential

A study exploring the anti-inflammatory effects of naphthalene derivatives found that certain modifications could lead to reduced levels of pro-inflammatory cytokines. This suggests that THENA may also exhibit similar properties, warranting further investigation into its therapeutic applications .

特性

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBQIRRMWRKZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=CC=CC=C3C1O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244954-16-2 | |

| Record name | 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。